Chamigrenol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Chamigrenol is a Na+/K±ATPase inhibitor with an IC50 value of 15.9 μg/mL . It shows strong inhibitory activities against Gram-positive and Gram-negative bacteria except Escherichia coli, with MIC values of 50 µg/mL .

Molecular Structure Analysis

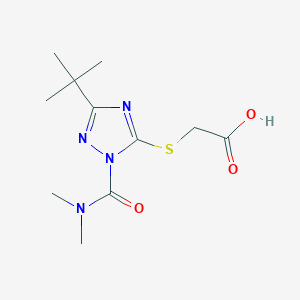

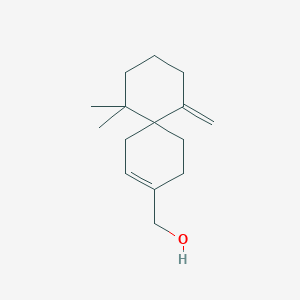

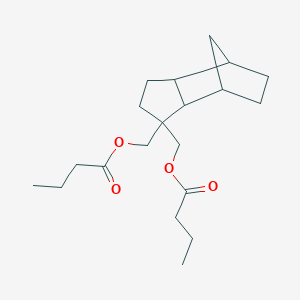

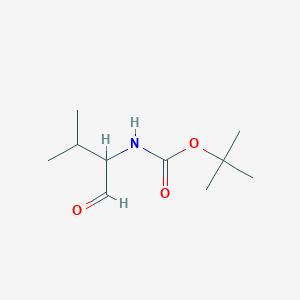

Chamigrenol has a molecular weight of 220.35 and its formula is C15H24O . The SMILES representation of its structure is CC1([C@@]2(CCC(CO)=CC2)C(CCC1)=C)C .

Physical And Chemical Properties Analysis

Chamigrenol has a molecular weight of 220.35 and its formula is C15H24O . It’s recommended to store the powder at -20°C for 3 years or at 4°C for 2 years. In solvent, it can be stored at -80°C for 6 months or at -20°C for 1 month .

科学研究应用

Biosensing Applications

Chamigrenol shows promise in the field of biosensing , where it can be used to enhance the sensitivity and selectivity of biosensors. These sensors are crucial for early disease detection, environmental pollutant monitoring, and food safety analysis. The integration of Chamigrenol into biosensor design could lead to the development of novel bioinspired structures with precisely tailored properties for enhanced sensing capabilities .

Drug Delivery Systems

In the realm of drug delivery , Chamigrenol may be utilized to improve the efficiency and targeting of drug delivery systems. Its potential lies in the creation of dendrimer-based or hydrogel-based delivery systems that can respond to stimuli and release drugs at targeted sites within the body, minimizing side effects and improving therapeutic outcomes .

Environmental Remediation

Chamigrenol’s application in environmental remediation is significant, particularly in the removal of contaminants such as heavy metals, dyes, and organic compounds from various environmental media. Its unique properties could be harnessed to develop new materials for nanotechnology-based environmental cleanup, offering a sustainable and efficient approach to pollution mitigation .

Biomedical Research

In biomedical research , Chamigrenol could be instrumental in the development of hydrogels for tissue engineering and regenerative medicine. Its properties may allow for the creation of biocompatible and biodegradable hydrogels that can support cell growth and tissue regeneration, paving the way for advancements in healthcare .

Advanced Catalysis

The role of Chamigrenol in advanced catalysis is to enable the use of earth-abundant elements in catalytic processes, addressing sustainability concerns associated with precious metals. It could bring about new reactivity patterns and enable transformations that are not possible with traditional catalysts, thus broadening the scope of chemical synthesis .

Wastewater Treatment

Lastly, Chamigrenol has potential applications in wastewater treatment . It could be part of systems that utilize microalgae or other biological agents to treat wastewater, leading to sustainable development and the production of value-added products like biofuels while ensuring the efficient treatment of contaminated effluents .

安全和危害

属性

IUPAC Name |

(5,5-dimethyl-1-methylidenespiro[5.5]undec-9-en-9-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O/c1-12-5-4-8-14(2,3)15(12)9-6-13(11-16)7-10-15/h6,16H,1,4-5,7-11H2,2-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYYCZOOGHMAZED-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC(=C)C12CCC(=CC2)CO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chamigrenol | |

Q & A

Q1: What is the mechanism of action for chamigrenol's Na+/K+-ATPase inhibitory activity?

A: While the paper [] confirms that chamigrenol exhibits inhibitory activity against Na+/K+-ATPase, it does not delve into the specific mechanism of action. Further research is needed to determine how chamigrenol interacts with the enzyme and disrupts its function.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

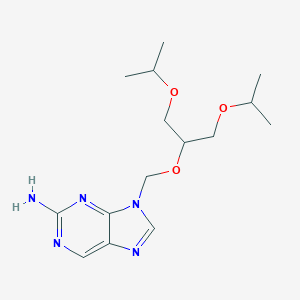

![4-hydroxy-N-[2-[[2-hydroxy-3-[4-[2-(2-methylpropoxy)ethoxy]phenoxy]propyl]amino]ethyl]piperidine-1-carboxamide](/img/structure/B34130.png)